4-Cyclohexylbenzaldehyde
Overview
Description
Synthesis Analysis
Although specific information on the synthesis of 4-Cyclohexylbenzaldehyde is not directly available, related compounds such as (2E,6E)-2,6-Bis(4-ethoxybenzylidene)cyclohexanone are synthesized through condensation reactions of aldehydes with cyclohexanone, indicating a potential pathway for synthesizing 4-Cyclohexylbenzaldehyde by altering the substituents on the benzaldehyde component (Xiaopeng Shi, Shuqin Li, Zhenzhen Liu, 2008).
Molecular Structure Analysis
The molecular structure of benzene derivatives, such as 4-fluorobenzaldehyde, has been determined using techniques like gas electron diffraction and microwave spectroscopy, which could be applicable for analyzing the structure of 4-Cyclohexylbenzaldehyde. These methods reveal planar structures and provide detailed geometric parameters, suggesting similar analytical approaches could elucidate the structure of 4-Cyclohexylbenzaldehyde (S. Samdal, T. G. Strand, M. Tafipolsky, L. Vilkov, M. Popik, H. V. Volden, 1997).
Chemical Reactions and Properties
4-Cyclohexylbenzaldehyde's reactivity can be inferred from studies on similar aldehydes. For instance, 4-aminobenzaldehyde undergoes nucleophilic substitution with amines, leading to various derivatives through reactions with hydrazides, indicating the potential for 4-Cyclohexylbenzaldehyde to engage in similar nucleophilic reactions (O. Nurkenov, S. Fazylov, A. Arinova, K. M. Turdybekov, D. M. Turdybekov, S. Talipov, B. Ibragimov, 2013).
Physical Properties Analysis
The physical properties of compounds similar to 4-Cyclohexylbenzaldehyde, such as solubility, melting point, and boiling point, can be studied using derivatives like 4-hydroxy-3,5-dimethoxybenzaldehyde. These compounds' photophysical properties in various solvents indicate the impact of molecular structure on properties like emission maxima and Stokes shift, which could be relevant for understanding the physical characteristics of 4-Cyclohexylbenzaldehyde (T. Stalin, N. Rajendiran, 2005).
Chemical Properties Analysis
The chemical properties of 4-Cyclohexylbenzaldehyde can be explored through studies on related compounds, such as the gold-catalyzed cycloaddition reactions involving aldehydes, which demonstrate the potential for 4-Cyclohexylbenzaldehyde to participate in complex reactions leading to novel cyclic structures (Weidong Rao, P. Chan, 2014). Additionally, the reactivity of benzaldehyde derivatives in nucleophilic substitution reactions further highlights the chemical versatility of 4-Cyclohexylbenzaldehyde (A. Kiselyov, K. V. Aken, Y. Gulevich, L. Strekowski, 1994).
Scientific Research Applications
Synthesis and Chemical Reactions
4-Cyclohexylbenzaldehyde and its derivatives are primarily used in various synthetic and chemical reactions. For instance, Ghosh and Ray (2017) highlighted the use of bromovinyl aldehyde chemistry, including compounds related to 4-Cyclohexylbenzaldehyde, in biological, medicinal, and material applications under palladium-catalyzed conditions (Ghosh & Ray, 2017). Additionally, Yoswathananont et al. (2005) demonstrated the conversion of 4-cyanobenzaldehyde to benzyl alcohol derivatives using a hydrogenation system, highlighting the compound's role in creating various derivatives (Yoswathananont et al., 2005).
Organocatalysis
In the field of organocatalysis, 4-Cyclohexylbenzaldehyde derivatives are used to explore reactions with high stereoselectivity and enantioselectivity. For example, Chimni et al. (2009) investigated the organocatalyzed direct aldol reaction of 4-nitrobenzaldehyde and cyclohexanone, achieving high diastereoselectivity and enantioselectivity (Chimni, Singh, & Kumar, 2009).
Pharmaceutical Applications
Vishwanatth (2022) conducted a study on the synthesis of a compound using 4-nitrobenzaldehyde and cyclopentanone, aiming to create a drug against dormant Mycobacterium tuberculosis. This study underscores the pharmaceutical potential of 4-Cyclohexylbenzaldehyde derivatives (Vishwanatth, 2022).
Material Science
In material science, 4-Cyclohexylbenzaldehyde derivatives have been used in the synthesis of liquid crystal compounds. Jamain and Khairuddean (2021) synthesized and characterized benzylidene-based molecules containing azomethine units, exploring their liquid crystal properties (Jamain & Khairuddean, 2021).
Environmental Applications
The compound has also been explored in environmental applications. Santos et al. (2020) studied the degradation of 4-nitrobenzaldehyde using catalytic ozonation, indicating the potential use of 4-Cyclohexylbenzaldehyde derivatives in pollutant degradation processes (Santos et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-cyclohexylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-10,12H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHNCPCUPOPMDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182015 | |
Record name | p-Cyclohexylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexylbenzaldehyde | |
CAS RN |
27634-89-5 | |
Record name | 4-Cyclohexylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27634-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Cyclohexylbenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027634895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Cyclohexylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-cyclohexylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.151 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-CYCLOHEXYLBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4358WXE988 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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